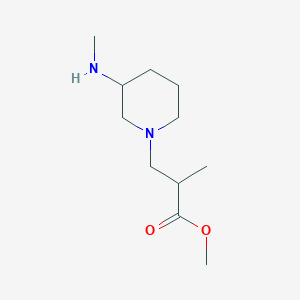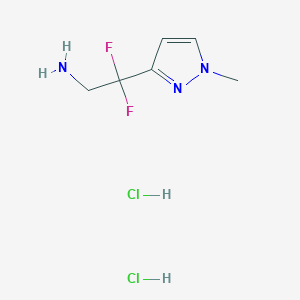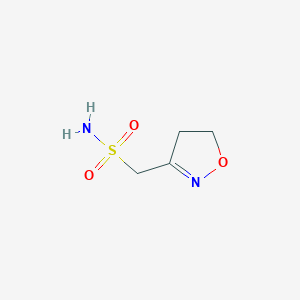![molecular formula C17H25ClN2O2 B13517309 Benzyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride](/img/structure/B13517309.png)
Benzyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride is a chemical compound with a unique spirocyclic structure. This compound is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. The spirocyclic framework imparts unique chemical properties, making it a valuable compound for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride typically involves the reaction of benzylamine with a suitable spirocyclic precursor. One common method involves the use of tert-butyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate as a starting material. Under an argon atmosphere, wet palladium on carbon (Pd/C) is added to the precursor in tetrahydrofuran (THF) solution. The reaction is stirred at 40°C for 40 hours under 45 psi of hydrogen .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the spirocyclic nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
Benzyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing new pharmaceuticals.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound can be used to study the interactions of spirocyclic compounds with biological targets, such as enzymes and receptors.
Industrial Applications: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride involves its interaction with specific molecular targets. For instance, it has been reported to act as a competitive antagonist of γ-aminobutyric acid type A receptors (GABAARs), showing low cellular membrane permeability . This interaction can modulate the activity of GABAARs, which are involved in various neurological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,9-Diazaspiro[5.5]undecane-3-carboxylic acid tert-butyl ester
- 3-Benzyl-3,9-diazaspiro[5.5]undecane dihydrochloride
- 3,6-Diaza-bicyclo[3.1.1]heptane-3-carboxylic acid tert-butyl ester
Uniqueness
Benzyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride is unique due to its specific spirocyclic structure and the presence of both benzyl and diazaspiro moieties. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C17H25ClN2O2 |
|---|---|
Poids moléculaire |
324.8 g/mol |
Nom IUPAC |
benzyl 3,9-diazaspiro[5.5]undecane-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C17H24N2O2.ClH/c20-16(21-14-15-4-2-1-3-5-15)19-12-8-17(9-13-19)6-10-18-11-7-17;/h1-5,18H,6-14H2;1H |
Clé InChI |
ONDYXBDBVTWDIO-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC12CCN(CC2)C(=O)OCC3=CC=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-{[4-(fluorosulfonyl)phenyl]methyl}carbamate](/img/structure/B13517226.png)
![2-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfanyl]ethan-1-amine hydrochloride](/img/structure/B13517245.png)




![N-(4-{2-[(6-chloropyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride](/img/structure/B13517269.png)
![Rac-(2s,4s)-2-(trifluoromethyl)-8-oxa-5-azaspiro[3.5]nonan-2-olhydrochloride,trans](/img/structure/B13517276.png)



![2-[3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]ethan-1-aminedihydrochloride](/img/structure/B13517292.png)


